

An In-depth Technical Guide to 5-Bromo-3-fluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-3-fluoro-4-methylbenzaldehyde

Cat. No.: B582172

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CAS Number: 1370411-47-4

This technical guide provides a comprehensive overview of **5-Bromo-3-fluoro-4-methylbenzaldehyde**, a key intermediate for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, a proposed synthesis protocol, and its potential applications in medicinal chemistry.

Core Data Presentation

Quantitative and qualitative data for **5-Bromo-3-fluoro-4-methylbenzaldehyde** are summarized below for easy reference.

Property	Value	Reference
CAS Number	1370411-47-4	[1]
Molecular Formula	C ₈ H ₆ BrFO	[1]
Molecular Weight	217.04 g/mol	[1]
IUPAC Name	5-Bromo-3-fluoro-4-methylbenzaldehyde	[1]
Physical Form	Solid	[1]
Purity	Typically ≥98%	[1]
Storage Conditions	Keep in a dark place, under an inert atmosphere, at 2-8°C	[1]

Safety and Hazard Information

Hazard Class	Statement
Skin Corrosion/Irritation	H315: Causes skin irritation
Eye Damage/Irritation	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	H335: May cause respiratory irritation

Precautionary Statement	Description
P261	Avoid breathing dust/fume/gas/mist/vapors/spray.
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

While a specific, detailed synthesis protocol for **5-Bromo-3-fluoro-4-methylbenzaldehyde** is not extensively published, a plausible route can be inferred from established methods for the

synthesis of substituted benzaldehydes. A proposed experimental workflow is detailed below, based on the bromination of a fluorinated tolualdehyde precursor.

Proposed Synthesis of 5-Bromo-3-fluoro-4-methylbenzaldehyde

This proposed synthesis involves the electrophilic bromination of 3-fluoro-4-methylbenzaldehyde.

Materials:

- 3-Fluoro-4-methylbenzaldehyde
- N-Bromosuccinimide (NBS)
- Sulfuric acid (concentrated)
- Dichloromethane (DCM)
- Sodium sulfite solution (saturated)
- Sodium bicarbonate solution (saturated)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (for chromatography)

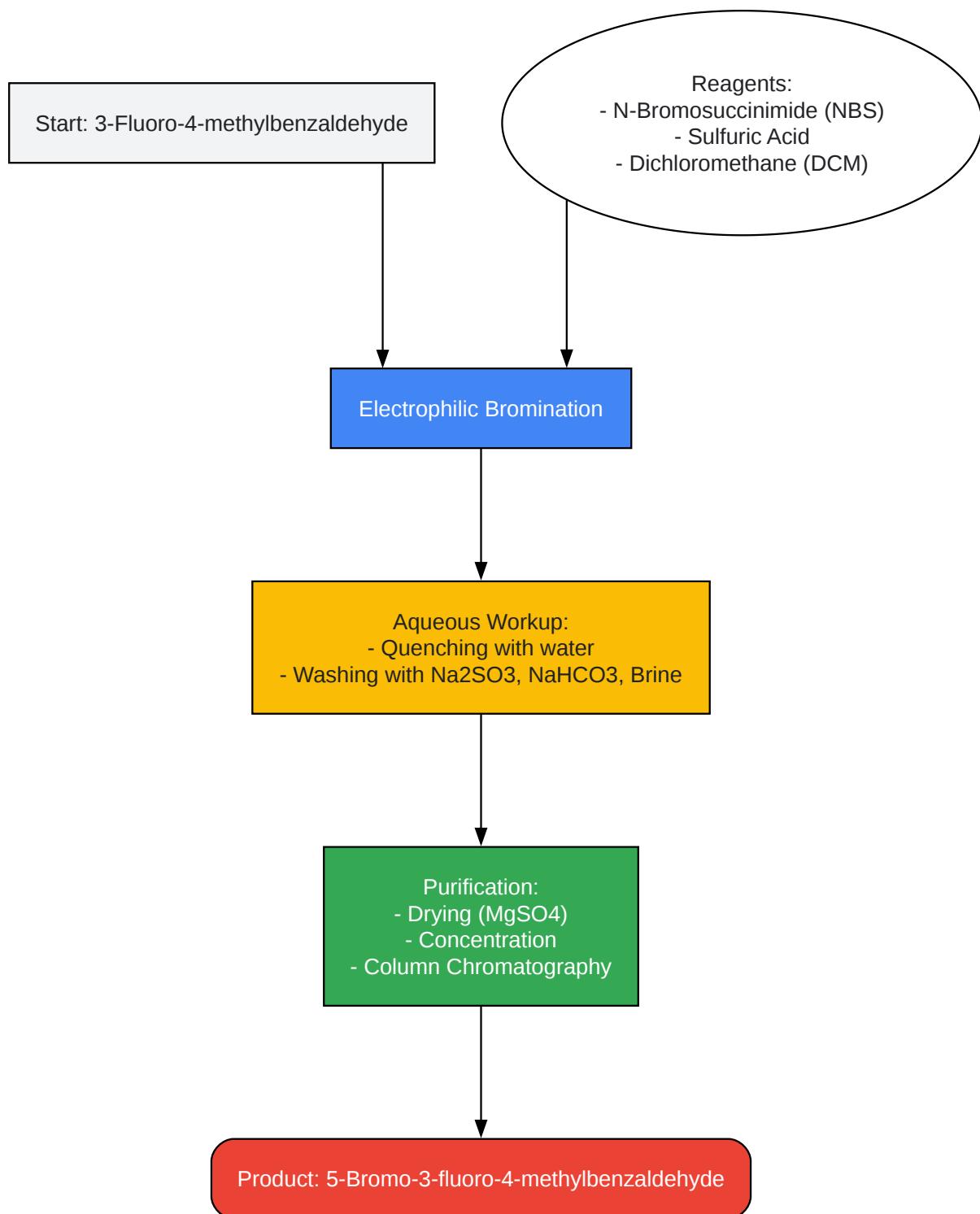
Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-4-methylbenzaldehyde (1 equivalent) in dichloromethane.
- Cooling: Cool the solution to 0°C using an ice bath.

- **Addition of Brominating Agent:** Slowly add concentrated sulfuric acid. Following this, add N-Bromosuccinimide (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.
- **Reaction Monitoring:** Allow the reaction to stir at 0°C and then gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Quenching:** Once the starting material is consumed, carefully quench the reaction by pouring it over ice-cold water.
- **Workup:** Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure **5-Bromo-3-fluoro-4-methylbenzaldehyde**.

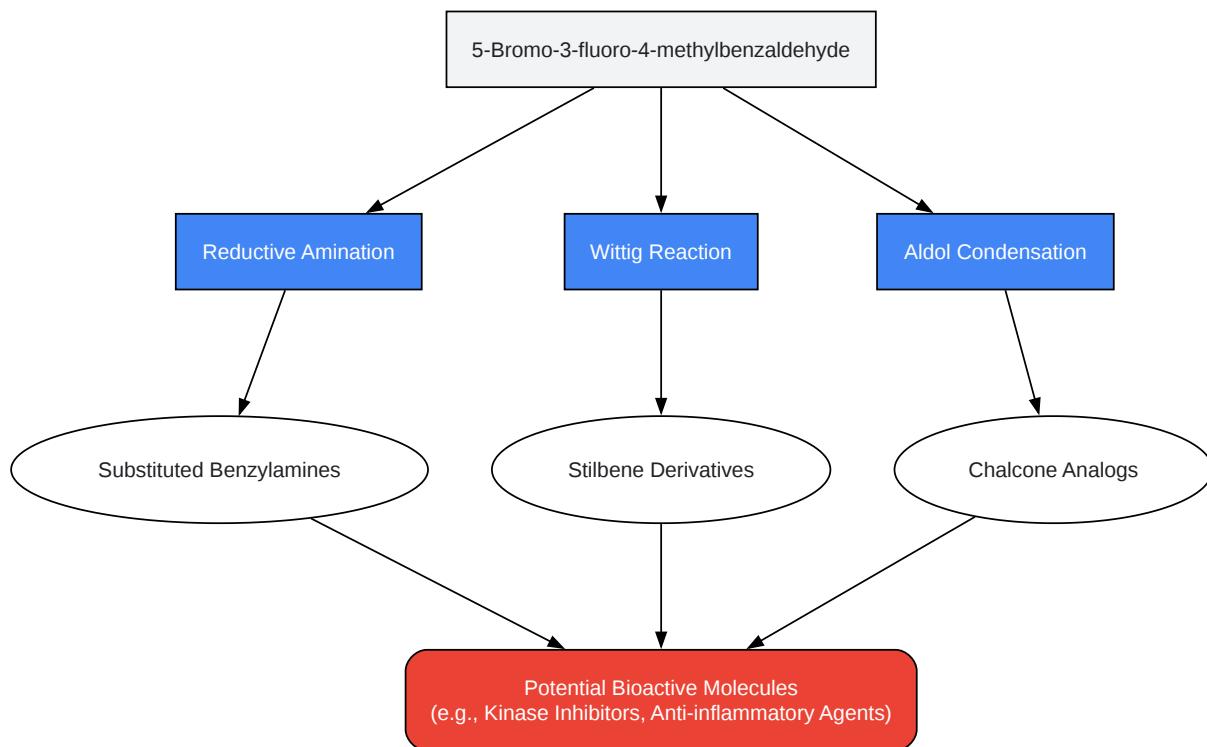
Mandatory Visualizations

Proposed Synthesis Workflow

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Caption: Proposed synthesis workflow for **5-Bromo-3-fluoro-4-methylbenzaldehyde**.

Potential Role in Medicinal Chemistry



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Caption: Potential synthetic pathways for drug discovery using the target molecule.

Applications in Drug Development

5-Bromo-3-fluoro-4-methylbenzaldehyde is a valuable building block in medicinal chemistry due to its unique combination of functional groups. The aldehyde group serves as a versatile handle for various chemical transformations, while the bromo and fluoro substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

The presence of a fluorine atom can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability.[2][3] The bromine atom provides a site for further functionalization through cross-coupling reactions, allowing for the introduction of diverse molecular fragments to explore the chemical space for drug discovery.

This intermediate can be utilized in the synthesis of a wide range of biologically active molecules, including:

- Kinase Inhibitors: The benzaldehyde core can be elaborated into heterocyclic scaffolds commonly found in kinase inhibitors.
- Anti-inflammatory Agents: It can serve as a precursor for the synthesis of chalcones and other compounds with anti-inflammatory properties.
- Neurological Drugs: The structural motifs accessible from this intermediate are relevant in the design of agents targeting the central nervous system.

The strategic placement of the bromo, fluoro, and methyl groups on the benzaldehyde ring provides a unique substitution pattern that can be exploited by medicinal chemists to fine-tune the biological activity and properties of new therapeutic agents.

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